1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Overview
Description
1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a compound with the molecular formula C7H9NO . It is also known by other names such as 1-prop-2-ynylpyrrolidin-2-one and n-propargylpyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a prop-2-yn-1-yl group . The InChI code for the compound isInChI=1S/C7H9NO/c1-2-5-8-6-3-4-7 (8)9/h1H,3-6H2
. Physical And Chemical Properties Analysis
1-(Prop-2-yn-1-yl)pyrrolidin-2-one has a molecular weight of 123.15 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis and Pharmacological Activity
1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have been synthesized and investigated for their pharmacological potential, including antiarrhythmic and antihypertensive effects. These derivatives, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, exhibited significant activities. The antiarrhythmic and hypotensive effects of these compounds are attributed to their alpha-adrenolytic properties, influenced by the presence of a 1-phenylpiperazine moiety with specific substituents. This highlights the compound's relevance in medicinal chemistry research focused on cardiovascular disorders (Malawska et al., 2002).
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives against various bacterial and fungal strains. New derivatives prepared through ultrasound- and microwave-assisted synthesis showed good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the compound's potential in the development of new antimicrobial agents, contributing to the field of infectious disease research (Ashok et al., 2014).
Chemical Synthesis and Structural Studies
The chemical synthesis and structural elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have been extensively studied, providing insights into their chemical behavior and applications in organic synthesis. For instance, the Stevens rearrangement of certain derivatives has been explored, contributing to the understanding of reaction mechanisms and the synthesis of novel compounds (Gyul’nazaryan et al., 2014).
Quantum Chemical Investigations
Quantum chemical and DFT studies on substituted pyrrolidinones, including 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives, have been conducted to explore their electronic properties and molecular interactions. These investigations provide valuable information on the molecular properties of these compounds, contributing to the design and development of materials with desired electronic features (Bouklah et al., 2012).
Electrochromic and Ion Receptor Properties
Studies on N-linked polybispyrroles based on 1-(Prop-2-yn-1-yl)pyrrolidin-2-one derivatives have revealed their potential in electrochromic applications and ion sensing. These materials exhibit stable and reversible redox processes, making them suitable for various practical uses such as metal recovery and ion sensing (Mert et al., 2013).
properties
IUPAC Name |
1-prop-2-ynylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGALCLKIGCPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499296 | |
Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
CAS RN |
766-61-0 | |
Record name | 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-yn-1-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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